molecular formula C22H19F2N5O3 B2497232 2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide CAS No. 1021051-57-9

2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide

Cat. No.: B2497232
CAS No.: 1021051-57-9
M. Wt: 439.423
InChI Key: RJVXTVHGPFGMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a useful research compound. Its molecular formula is C22H19F2N5O3 and its molecular weight is 439.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticancer Activity

Research on derivatives of similar structural families, such as those incorporating [1,2,4]triazolo and pyridazine moieties, has shown promising antioxidant and anticancer activities. For instance, novel derivatives bearing triazolethione and thiophenyltriazole among other moieties displayed significant antioxidant activity, surpassing that of ascorbic acid in some cases. Anticancer evaluations against human glioblastoma and breast cancer cell lines highlighted the potential of these compounds, with specific derivatives identified as notably active against glioblastoma cells (Tumosienė et al., 2020).

Structural and Synthetic Studies

Another aspect of research focuses on the synthesis, structure analysis, and potential medicinal applications of heterocyclic compounds, including pyridazine analogs. These studies involve comprehensive synthesis methods, spectroscopic characterization, and theoretical calculations to elucidate the properties of these compounds. For example, the synthesis and characterization of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine revealed insights into its molecular structure and potential for further pharmaceutical exploration (Sallam et al., 2021).

Antimicrobial and Antifungal Properties

Compounds within this structural realm have also been explored for their antimicrobial and antifungal properties. The synthesis of novel derivatives and their subsequent evaluation against various bacterial and fungal strains have shown significant activity, indicating their potential as lead compounds for developing new antimicrobial agents. This line of research underscores the versatile applications of these compounds beyond their anticancer capabilities (Helal et al., 2013).

Properties

IUPAC Name

2-(3-fluorophenoxy)-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O3/c1-14(32-18-4-2-3-17(24)13-18)22(30)25-11-12-31-20-10-9-19-26-27-21(29(19)28-20)15-5-7-16(23)8-6-15/h2-10,13-14H,11-12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVXTVHGPFGMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.